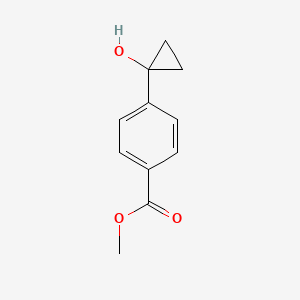

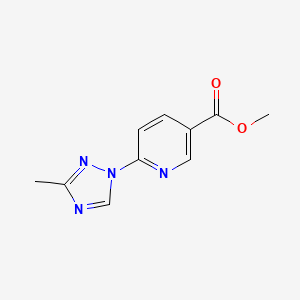

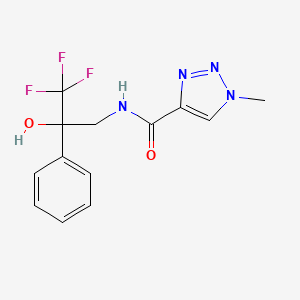

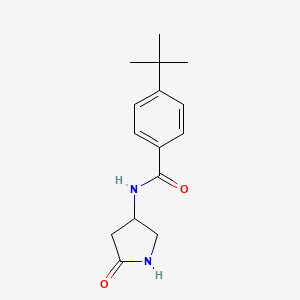

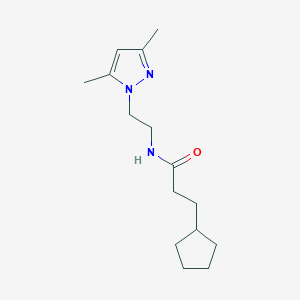

![molecular formula C7H9N3O2S B2444195 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one CAS No. 2200424-76-4](/img/structure/B2444195.png)

3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

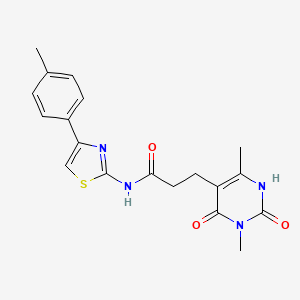

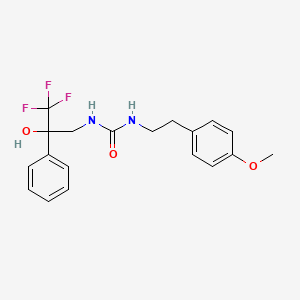

The compound “3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one” contains a pyrrolidin-2-one group and a 3-methyl-1,2,4-thiadiazol-5-yl group. Pyrrolidin-2-one, also known as pyrrolidone, is a common solvent and reagent in chemistry. The 1,2,4-thiadiazole group is a type of heterocycle that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one and 3-methyl-1,2,4-thiadiazol-5-yl moieties. The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis

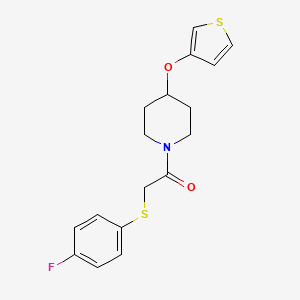

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidin-2-one moiety could potentially undergo reactions at the carbonyl group, while the 1,2,4-thiadiazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidin-2-one and 1,2,4-thiadiazol-5-yl groups could impact its solubility properties .Applications De Recherche Scientifique

Anticancer Agents

Compounds with a 1,2,4-thiadiazole structure have been synthesized and evaluated for their anticancer activities against different cancer cell lines . These compounds showed moderate to potent anticancer activities. Among the synthesized compounds, some displayed more potent activity along with inhibitory concentration values ranging from 0.10±0.084 to 11.5±6.49 µM .

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

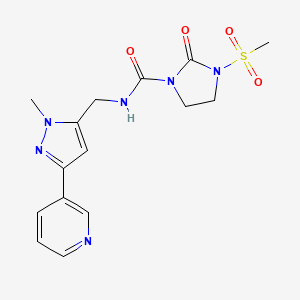

Anti-Inflammatory Agents

It was identified that three derivatives have conceded the adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h .

Antifungal Agents

Pyrazole dicarboxylic acids were prepared by 1,3-dipolar cycloaddition of 3-aryl sydnones with DMAD and anti-microbial (antibacterial, antifungal) activity was studied .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . This pathway plays a crucial role in the immune response and inflammation, and its dysregulation is associated with various diseases, including cancer .

Mode of Action

Based on the inhibition of the il-6/jak/stat3 pathway by similar compounds , it can be hypothesized that this compound may interact with its targets to modulate this pathway, leading to changes in cellular processes.

Biochemical Pathways

If this compound indeed inhibits the il-6/jak/stat3 pathway, it could affect downstream processes such as cell proliferation, differentiation, and survival .

Result of Action

If this compound indeed inhibits the il-6/jak/stat3 pathway, it could potentially suppress inflammation and immune responses, and inhibit the growth of certain types of cancer cells .

Propriétés

IUPAC Name |

3-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-4-9-7(13-10-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMUWTPFFRFRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)

![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)